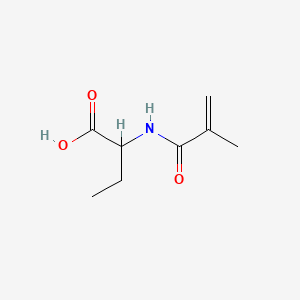

2-(Methacryloylamino)butanoic acid

Description

It is a butanoic acid derivative with a methacryloylamino substituent, likely used in polymer chemistry or biomedical applications due to its reactive methacrylate group. This section focuses on structurally related compounds from the evidence to draw comparative insights.

Properties

CAS No. |

146267-33-6 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.196 |

IUPAC Name |

2-(2-methylprop-2-enoylamino)butanoic acid |

InChI |

InChI=1S/C8H13NO3/c1-4-6(8(11)12)9-7(10)5(2)3/h6H,2,4H2,1,3H3,(H,9,10)(H,11,12) |

InChI Key |

IASBBOCTSLEIKX-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)NC(=O)C(=C)C |

Synonyms |

Butanoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Butanoic Acid Derivatives

Structural Analysis

Backbone Variations: 2-Methylbutyric acid (C₅H₁₀O₂) lacks amino or acryloyl groups, featuring a simple carboxylic acid with a methyl branch . 2-(Benzylamino)-3-methylbutanoic acid hydrochloride incorporates a benzylamine group, enhancing solubility via hydrochloride salt formation . this compound (hypothetical) would feature a methacrylate group, enabling polymerization or crosslinking.

Functional Group Impact: Carboxylic Acid: Common to all compounds, enabling hydrogen bonding and salt formation. Amino/Carbamoyl Groups: Present in compounds like 2-(dimethylcarbamoylamino)-3-methylbutanoic acid, enhancing bioactivity or binding affinity . Sulfonyl Groups: In 2-(benzoylamino)-4-(methylsulfonyl)butanoic acid, sulfonyl groups may confer anti-inflammatory properties .

Odor and Volatility Considerations

- Butanoic acid derivatives (e.g., 3-methyl butanoic acid) are odor-active compounds in fruits, contributing to rancid or fruity notes during ripening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.